molecular formula C18H17N3O B7512179 imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No. B7512179
M. Wt: 291.3 g/mol
InChI Key: YFDMTNFXNSEETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that the compound inhibits various enzymes and proteins involved in cancer cell growth and viral replication. It has been shown to inhibit DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
Imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. The compound has also been shown to inhibit cell proliferation and induce cell cycle arrest. Additionally, the compound has been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

Imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several advantages for lab experiments. It has been shown to have potent anticancer, antimicrobial, and antiviral properties, making it a promising compound for drug development. Additionally, the compound has been synthesized through various methods, allowing for flexibility in its production. However, there are also limitations to using this compound in lab experiments. The yield of the compound varies depending on the synthesis method used, and the mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. One direction is the development of this compound as a potential drug for cancer treatment. Further studies are needed to determine the optimal dosage and potential side effects of the compound. Another direction is the study of the compound's antiviral properties, particularly against emerging viral diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and to improve the synthesis method for higher yield.
In conclusion, imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a promising compound with potential applications in the field of medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for drug development and disease treatment.

Synthesis Methods

Imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been synthesized through various methods, including the reaction of 2-amino-3-cyanopyridine with 6-methyl-3,4-dihydroquinolin-2(1H)-one in the presence of a catalyst. Another method involves the reaction of 2-chloropyridine with 6-methyl-3,4-dihydroquinolin-2(1H)-one in the presence of a base. The yield of the compound varies depending on the method used.

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has potential applications in the field of medicine. It has been studied for its anticancer, antimicrobial, and antiviral properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, the compound has been studied for its potential antiviral activity against HIV-1 and hepatitis C virus.

properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-7-8-16-14(11-13)5-4-10-21(16)18(22)15-12-20-9-3-2-6-17(20)19-15/h2-3,6-9,11-12H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDMTNFXNSEETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

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